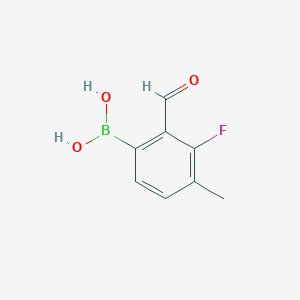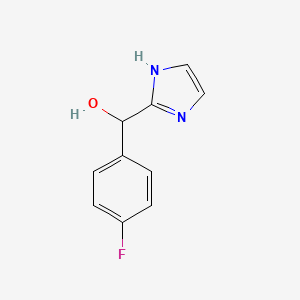
(4-氟苯基)(1H-咪唑-2-基)甲醇
描述
“(4-fluorophenyl)(1H-imidazol-2-yl)methanol” is a chemical compound with the CAS Number: 1461705-00-9 . It has a molecular weight of 192.19 and its IUPAC name is (4-fluorophenyl) (1H-imidazol-2-yl)methanol . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “(4-fluorophenyl)(1H-imidazol-2-yl)methanol” can be represented by the InChI code: 1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H, (H,12,13) . This indicates that the compound contains 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“(4-fluorophenyl)(1H-imidazol-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 192.19 .
科学研究应用
治疗潜力
“(4-氟苯基)(1H-咪唑-2-基)甲醇”的核心结构咪唑,具有广泛的化学和生物学性质 . 咪唑的衍生物表现出不同的生物活性,如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、驱虫、抗真菌和致溃疡活性 .
荧光化学传感器
咪唑类化合物因其在特定条件下发荧光和发光的特性,被广泛应用于分析过程 . 金属结合后荧光的显著变化是一个关键特征,使得咪唑衍生物作为螯合剂更具吸引力 .
单分子磁体
由咪唑衍生物制备的材料,如 Co (II) 立方烷配合物,表现出单分子磁体的特性,TB>2 K .
水电氧化催化剂
红色发光荧光团
咪唑衍生物已被用于制备量子产率为 0.96 的红色发光荧光团和吸收峰在 950 纳米附近的近红外染料 .
环氧合酶抑制剂
安全和危害
作用机制
Target of Action
It’s known that imidazole derivatives have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment.
生化分析
Biochemical Properties
(4-fluorophenyl)(1H-imidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly due to its imidazole ring. Imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates . The nature of these interactions often involves the binding of the imidazole ring to the heme iron of the enzyme, thereby inhibiting or modifying its activity.
Cellular Effects
The effects of (4-fluorophenyl)(1H-imidazol-2-yl)methanol on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, imidazole derivatives have been shown to affect the activity of enzymes involved in cell survival and proliferation, such as serine/threonine-protein kinases . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
At the molecular level, (4-fluorophenyl)(1H-imidazol-2-yl)methanol exerts its effects through binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in enzymes, leading to inhibition or activation of enzymatic activity . This compound can also interact with nucleic acids, potentially affecting gene expression by binding to DNA or RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-fluorophenyl)(1H-imidazol-2-yl)methanol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can exhibit varying degrees of stability, which in turn affects their biological activity . Long-term exposure to this compound in vitro or in vivo can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (4-fluorophenyl)(1H-imidazol-2-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . For example, imidazole derivatives have been shown to modulate inflammatory responses in animal models, with higher doses potentially causing cytotoxicity.
Metabolic Pathways
(4-fluorophenyl)(1H-imidazol-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in the oxidative metabolism of xenobiotics . These interactions can lead to changes in metabolite levels and metabolic flux, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of (4-fluorophenyl)(1H-imidazol-2-yl)methanol within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific organelles or compartments, affecting its accumulation and activity.
Subcellular Localization
The subcellular localization of (4-fluorophenyl)(1H-imidazol-2-yl)methanol is critical for its function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its activity and interactions with other biomolecules.
属性
IUPAC Name |
(4-fluorophenyl)-(1H-imidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWKGWHVDWLNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC=CN2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-00-9 | |
| Record name | (4-fluorophenyl)(1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


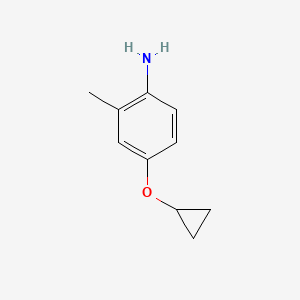
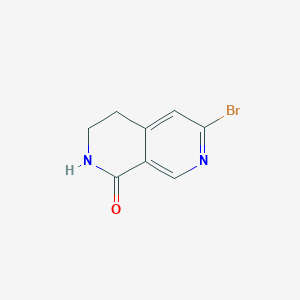
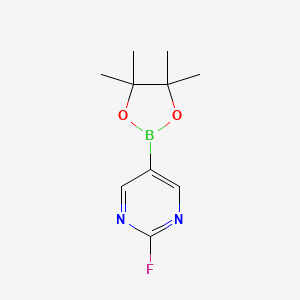

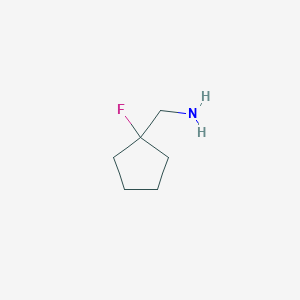
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)

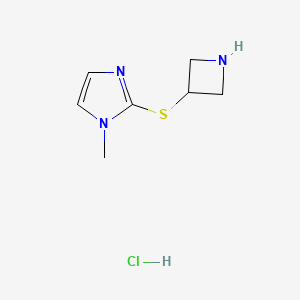
![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)
![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)


